

An In-depth Technical Guide to Ethyl 2-cyano-2phenylbutanoate

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Compound of Interest

Compound Name: Ethyl 2-cyano-2-phenylbutanoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Ethyl 2-cyano-2- phenylbutanoate**, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical identity, physical and chemical properties, and outlines a general synthesis protocol. While noted for its role in the development of anti-inflammatory and analgesic drugs, specific biological pathways and detailed experimental workflows for its direct application are not extensively documented in publicly available literature. This guide summarizes the existing knowledge to support research and development activities.

Chemical Identity and Properties

Ethyl 2-cyano-2-phenylbutanoate, also known by its synonyms α -Cyano- α -ethylbenzeneacetic acid ethyl ester and Ethyl α -cyano- α -ethylbenzeneacetate, is a nitrile and ester functionalized organic compound.[1] Its primary utility lies in its role as a versatile building block in organic synthesis.

Table 1: Chemical Identifiers



Identifier	Value
IUPAC Name	Ethyl 2-cyano-2-phenylbutanoate
CAS Number	718-71-8[1]
Molecular Formula	C13H15NO2[1]
InChI Key	VCJAUIYSQAXNGB-UHFFFAOYSA-N

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	217.27 g/mol	[1]
Physical Form	Low Melting Solid	Commercial Supplier Data
Purity	95-98%	Commercial Supplier Data
Boiling Point	Data not available	N/A
Melting Point	Data not available	N/A
Solubility	Data not available	N/A

Synthesis

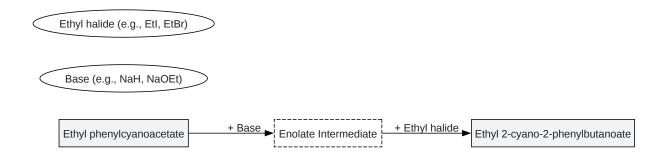
The primary route for the synthesis of **Ethyl 2-cyano-2-phenylbutanoate** is through the alkylation of a phenylcyanoacetate derivative. This reaction involves the introduction of an ethyl group to the α -carbon of ethyl phenylcyanoacetate.

Experimental Protocol: General Alkylation of Ethyl Phenylcyanoacetate

While a detailed, peer-reviewed synthesis protocol specifically for **Ethyl 2-cyano-2- phenylbutanoate** is not readily available, a general procedure can be inferred from standard organic chemistry principles for the alkylation of active methylene compounds.

Reaction Scheme:





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Caption: General synthesis pathway for **Ethyl 2-cyano-2-phenylbutanoate**.

Methodology:

- Deprotonation: Ethyl phenylcyanoacetate is treated with a suitable base (e.g., sodium hydride or sodium ethoxide) in an aprotic solvent (e.g., THF or DMF) to generate the corresponding enolate. The acidic proton on the α-carbon is readily removed due to the electron-withdrawing effects of the adjacent cyano and ester groups.
- Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the solution. The enolate acts as a nucleophile, attacking the electrophilic ethyl group in an SN2 reaction to form the C-C bond at the α-position.
- Work-up and Purification: The reaction is quenched with an aqueous solution, and the
 product is extracted with an organic solvent. The organic layer is then washed, dried, and
 concentrated. The crude product is typically purified by vacuum distillation or column
 chromatography to yield pure Ethyl 2-cyano-2-phenylbutanoate.

Applications in Drug Development

Ethyl 2-cyano-2-phenylbutanoate is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. It is particularly noted for its use in the development of anti-inflammatory and analgesic drugs. The presence of the cyano



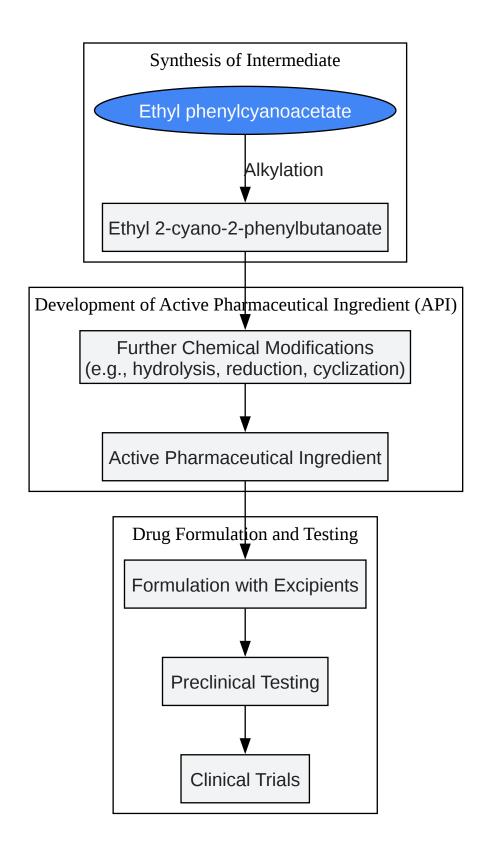




and phenyl groups allows for a variety of chemical transformations, making it a valuable precursor for creating diverse molecular scaffolds.

Logical Workflow for Intermediate Utilization:





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Caption: High-level workflow from chemical intermediate to drug development.



Spectroscopic Data

A complete, verified set of spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Ethyl 2-cyano-2-phenylbutanoate** is not consistently available across public scientific databases. Researchers synthesizing this compound should perform full analytical characterization to confirm its identity and purity.

Biological Activity and Signaling Pathways

There is currently no available information in the public domain detailing the specific biological activities or mechanisms of action of **Ethyl 2-cyano-2-phenylbutanoate** itself. As a chemical intermediate, it is not expected to have a defined pharmacological role. Its significance lies in its utility for synthesizing compounds that may interact with biological targets. Research into the biological effects of its derivatives is ongoing in the fields of medicinal chemistry and drug discovery.

Safety Information

Table 3: Hazard Statements

Hazard Code	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment.

Conclusion

Ethyl 2-cyano-2-phenylbutanoate is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals. While detailed experimental protocols and biological data for the compound itself are limited, its chemical



properties make it a versatile starting material for further molecular development. This guide provides a summary of the currently available technical information to aid researchers in their synthetic and drug discovery endeavors. Further research into the derivatives of this compound may uncover novel therapeutic agents.

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References

- 1. Benzeneacetic acid, α-cyano-, ethyl ester [webbook.nist.gov]
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